molecular formula C13H9F2NO B12083650 3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine

3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine

Cat. No.: B12083650
M. Wt: 233.21 g/mol
InChI Key: PWDUBUVOEWHECF-UHFFFAOYSA-N
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Description

3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and physical properties. The presence of fluorine atoms in the aromatic ring imparts distinct characteristics, making these compounds valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially affecting various pathways. For example, it may inhibit enzymes or disrupt cellular processes by binding to specific sites on proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylbenzoic acid
  • 5-Fluoro-2-methylbenzoyl chloride
  • 3-Fluoro-5-methylbenzoic acid

Uniqueness

Compared to similar compounds, 3-Fluoro-5-(5-fluoro-2-methylbenzoyl)pyridine stands out due to its dual fluorination, which imparts unique chemical properties. The presence of two fluorine atoms in different positions on the aromatic ring can significantly influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

(5-fluoro-2-methylphenyl)-(5-fluoropyridin-3-yl)methanone

InChI

InChI=1S/C13H9F2NO/c1-8-2-3-10(14)5-12(8)13(17)9-4-11(15)7-16-6-9/h2-7H,1H3

InChI Key

PWDUBUVOEWHECF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)C2=CC(=CN=C2)F

Origin of Product

United States

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